

Application Notes and Protocols for In Vivo Studies with CE-178253 Benzenesulfonate

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Compound of Interest

Compound Name: CE-178253 benzenesulfonate

Cat. No.: B12040812

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CE-178253 benzenesulfonate is a potent and highly selective antagonist of the Cannabinoid Receptor 1 (CB1).[1] The CB1 receptor, a key component of the endocannabinoid system, is primarily expressed in the central nervous system but is also present in peripheral tissues, playing a crucial role in the regulation of appetite, energy expenditure, and metabolism.[2][3][4][5][6] Antagonism of the CB1 receptor has been investigated as a therapeutic strategy for the treatment of obesity and related metabolic disorders. These application notes provide a comprehensive guide for the in vivo use of **CE-178253 benzenesulfonate**, including its pharmacological profile, detailed experimental protocols, and an overview of the relevant signaling pathways.

Physicochemical Properties and Formulation

Property	Value	Reference
Molecular Formula	C ₃₀ H ₂₉ Cl ₂ N ₇ O ₄ S	[7][8]
Molecular Weight	654.57 g/mol	[7][8][9]
CAS Number	956246-95-0	[7][8][9]
Appearance	White to beige powder	[9]
Solubility	Soluble in DMSO (10 mg/mL)	[9]

Formulation for In Vivo Administration:

For oral administration in rodent studies, **CE-178253 benzenesulfonate** can be formulated as a suspension. A common vehicle for similar compounds is an aqueous solution containing a suspending agent and a surfactant, such as 0.5% (w/v) methylcellulose with 0.1% (v/v) Tween 80. The compound should be milled to a fine powder to ensure a uniform suspension. Prepare fresh daily and ensure thorough mixing before each administration.

In Vitro Pharmacological Profile

CE-178253 is a highly potent and selective CB1 receptor antagonist.

Parameter	Species	Value
CB1 Binding Affinity (Ki)	Human	0.33 nM
CB1 Functional Antagonism (Ki)	Human	0.07 nM
CB2 Binding Affinity (Ki)	Human	> 10,000 nM

In Vivo Pharmacological Data

In vivo studies in rodent models have demonstrated the efficacy of CE-178253 in modulating food intake, energy expenditure, and body weight.

Efficacy in Rodent Models:

Study Type	Animal Model	Dose Range (oral)	Key Findings
Fast-Induced Re-feeding	Rat	1 - 30 mg/kg	Concentration-dependent reduction in food intake.
Spontaneous Nocturnal Feeding	Mouse	3 - 30 mg/kg	Concentration-dependent anorectic activity.
Energy Expenditure	Rat	10 mg/kg	>30% acute stimulation of energy expenditure; shift from carbohydrate to fat oxidation.
Diet-Induced Obesity	Rat, Mouse	3 - 30 mg/kg	Dose-dependent promotion of weight loss.

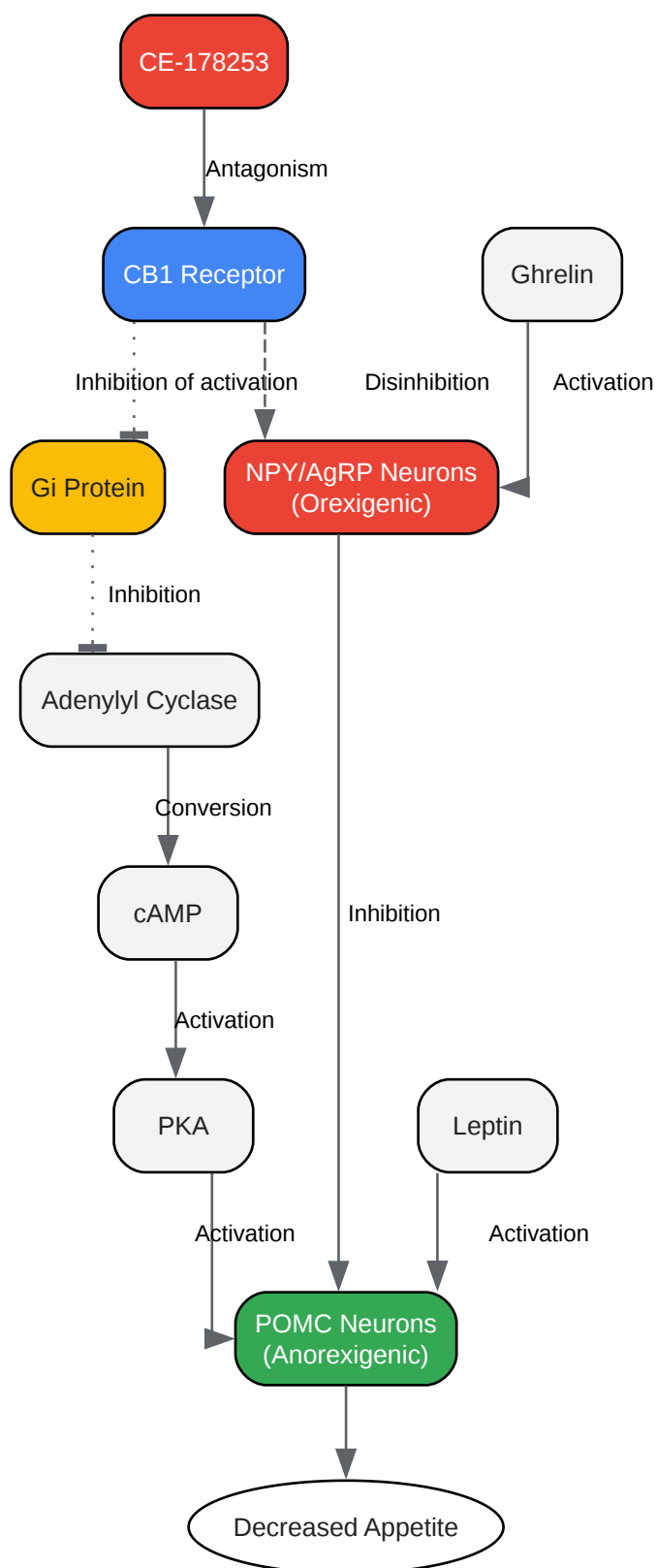
Pharmacokinetics and Toxicology:

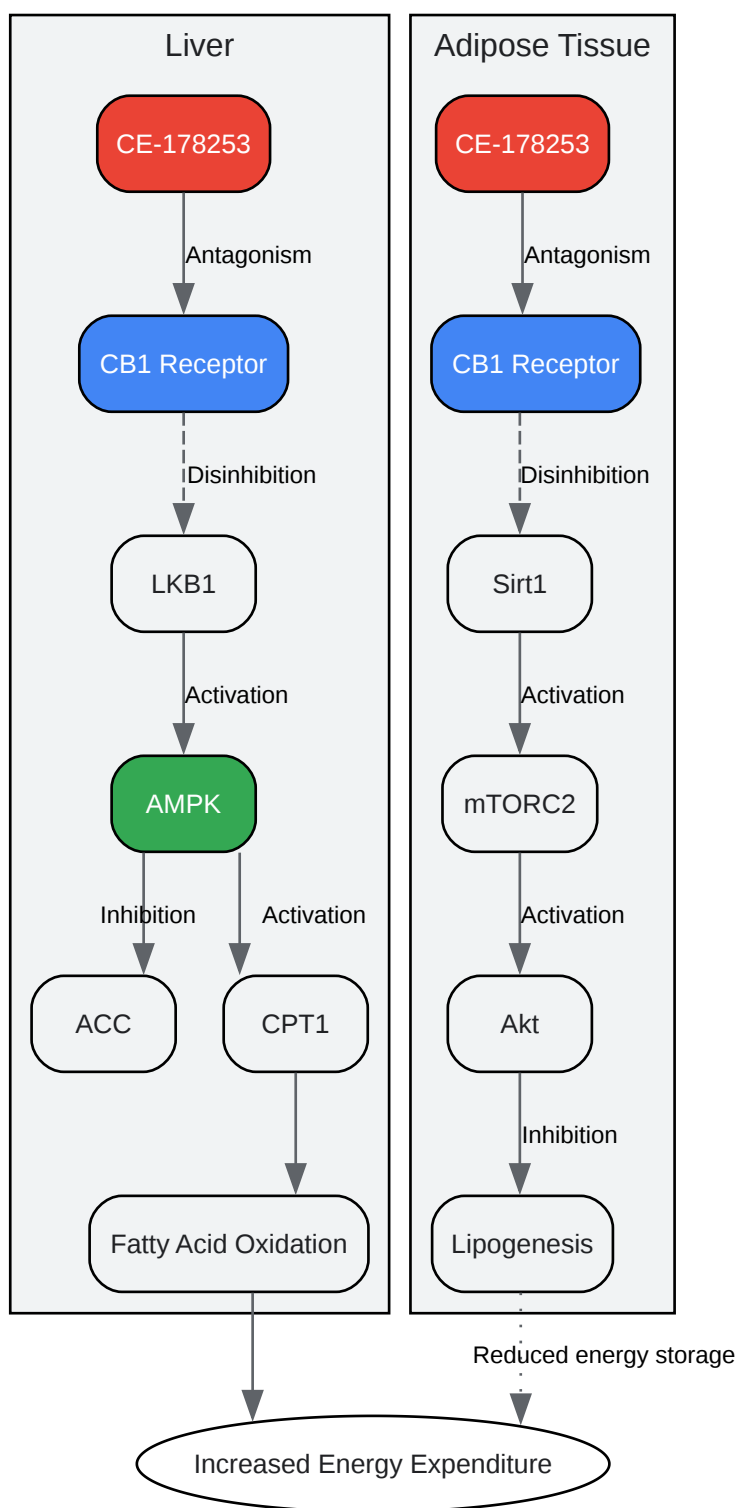
Detailed public information on the pharmacokinetic parameters (e.g., C_{max}, T_{max}, half-life, bioavailability) and a comprehensive toxicology profile (e.g., LD₅₀) for **CE-178253 benzenesulfonate** are limited in the reviewed literature. Researchers should conduct their own pharmacokinetic and safety assessments as part of their study design.

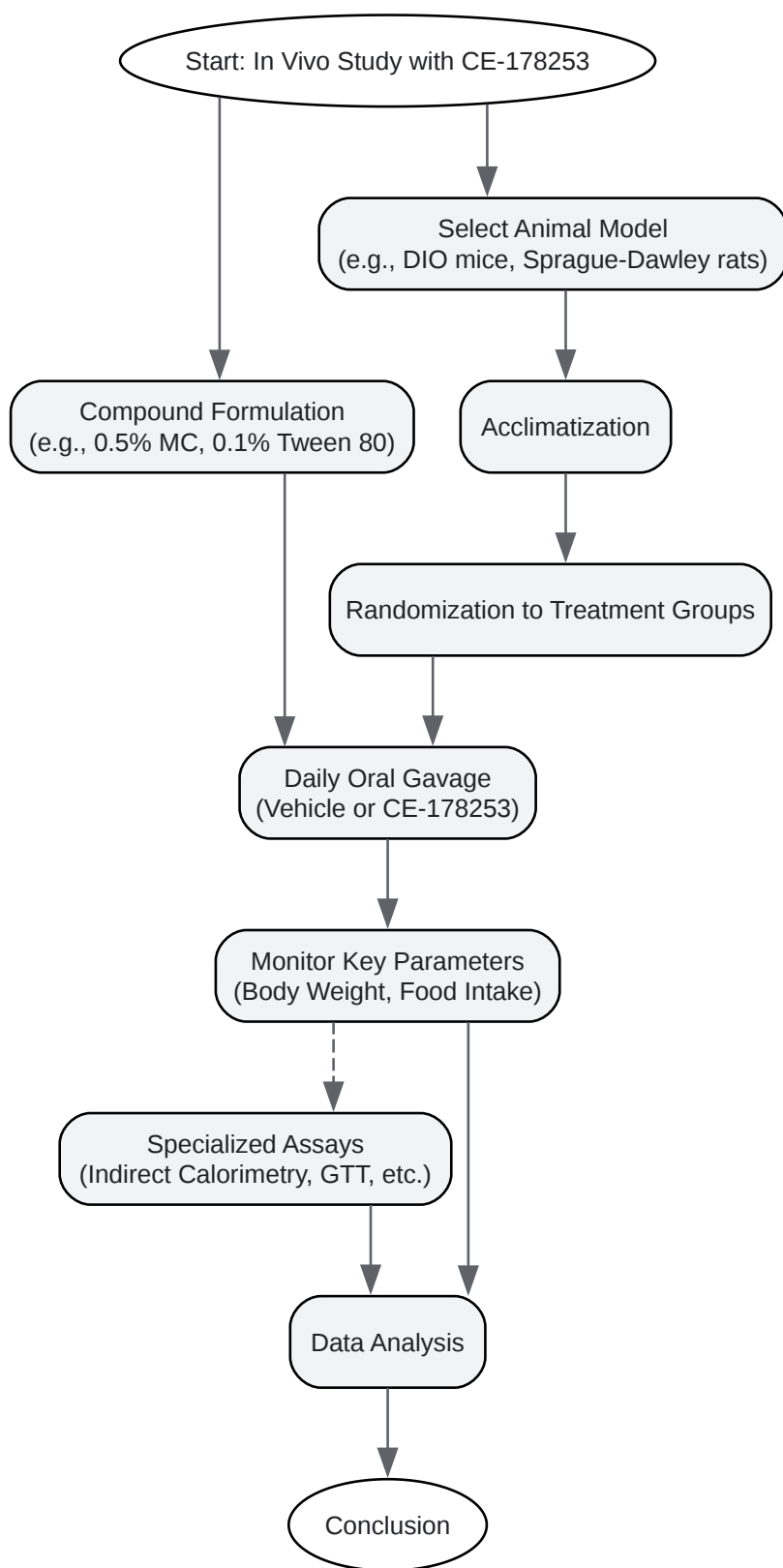
Signaling Pathways

Blockade of the CB1 receptor by CE-178253 counteracts the effects of endocannabinoids (like anandamide and 2-AG), leading to downstream effects on appetite and energy metabolism.

Central (Hypothalamic) Signaling Pathway for Appetite Regulation:







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